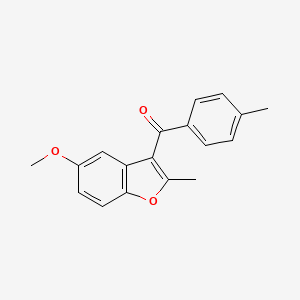![molecular formula C20H23ClO3 B5217065 4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5217065.png)
4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene is a chemical compound that belongs to the family of selective estrogen receptor modulators (SERMs). It has been extensively studied for its potential applications in the field of breast cancer research.
作用機序
The mechanism of action of 4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene involves its binding to estrogen receptors in breast cancer cells. It has been shown to have a higher affinity for the estrogen receptor beta (ERβ) compared to the estrogen receptor alpha (ERα). This results in the inhibition of estrogen signaling in breast cancer cells, which leads to the suppression of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene have been extensively studied. It has been shown to have anti-estrogenic effects on breast cancer cells, which leads to the suppression of tumor growth. Additionally, it has been shown to have potential applications in the prevention of breast cancer in high-risk individuals. It has also been shown to have potential applications in the treatment of osteoporosis.
実験室実験の利点と制限
One of the main advantages of using 4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene in lab experiments is its high affinity for the estrogen receptor beta (ERβ). This makes it a promising candidate for the treatment of hormone receptor-positive breast cancer. Additionally, it has been shown to have potential applications in the prevention of breast cancer in high-risk individuals. However, one of the limitations of using this compound in lab experiments is its low water solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene. One direction is the development of more water-soluble analogs of the compound, which would make it easier to administer in vivo. Another direction is the investigation of its potential applications in the treatment of other types of cancer, such as prostate cancer. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
合成法
The synthesis of 4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene involves the reaction of 2-methoxy-4-allylphenol with 3-(2-chloro-5-methylphenoxy)propyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using standard techniques such as column chromatography.
科学的研究の応用
4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene has been extensively studied for its potential applications in the field of breast cancer research. It has been shown to have anti-estrogenic effects on breast cancer cells, which makes it a promising candidate for the treatment of hormone receptor-positive breast cancer. Additionally, it has been shown to have potential applications in the prevention of breast cancer in high-risk individuals.
特性
IUPAC Name |
1-chloro-2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO3/c1-4-6-16-8-10-18(20(14-16)22-3)23-11-5-12-24-19-13-15(2)7-9-17(19)21/h4,7-10,13-14H,1,5-6,11-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHCWDQVXGCFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCOC2=C(C=C(C=C2)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,8-trimethyl-1-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5216987.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5216988.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5216995.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-methoxy-2-furamide](/img/structure/B5217022.png)
![N-(4-methylbenzyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5217028.png)

![5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5217039.png)

![(2R*,3R*)-3-[methyl(propyl)amino]-1'-(4-methyl-2-pyridinyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5217063.png)

![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5217076.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]methanamine](/img/structure/B5217088.png)
![3-[(4-ethylphenyl)amino]-1,3-bis(4-methoxyphenyl)-1-propanone](/img/structure/B5217091.png)